

# G140 in the Spotlight: A Comparative Guide to Commercially Available cGAS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | G140     |           |  |  |
| Cat. No.:            | B1192762 | Get Quote |  |  |

For researchers, scientists, and drug development professionals navigating the landscape of cGAS inhibition, this guide provides a comparative overview of **G140** and other commercially available inhibitors. We delve into their performance, supported by available experimental data, and offer insights into the methodologies used for their evaluation.

Cyclic GMP-AMP synthase (cGAS) has emerged as a critical player in the innate immune system, acting as a primary sensor of cytosolic DNA. Its activation triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines. While essential for host defense against pathogens, aberrant cGAS activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the development of small molecule inhibitors targeting cGAS, with G140 being a notable example. This guide aims to provide an objective comparison of G140 with other commercially available cGAS inhibitors to aid researchers in selecting the most appropriate tool for their studies.

#### **Performance Comparison of cGAS Inhibitors**

The potency of cGAS inhibitors is most commonly evaluated by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzymatic activity of cGAS by 50%. This can be measured in biochemical assays using purified enzymes or in cell-based assays that reflect the inhibitor's activity in a more biologically relevant context. The following tables summarize the available IC50 data for **G140** and other prominent cGAS inhibitors. It is important to note that IC50 values can vary depending on the



specific experimental conditions, and direct comparison between values from different studies should be made with caution.

| Inhibitor         | Target        | Biochemical IC50<br>(nM) | Reference |
|-------------------|---------------|--------------------------|-----------|
| G140              | Human cGAS    | 14.0                     | [1][2]    |
| Mouse cGAS        | 442           | [1][2]                   |           |
| G150              | Human cGAS    | 10.2                     | [3]       |
| Mouse cGAS        | No inhibition | [3]                      |           |
| RU.521            | Mouse cGAS    | 110                      | [3]       |
| Human cGAS        | 2940          | [4]                      |           |
| PF-06928215       | Human cGAS    | 4900                     | [5]       |
| CU-76             | Human cGAS    | 240                      | [6]       |
| cGAS inhibitor 36 | Human cGAS    | 32                       | [6]       |
| Mouse cGAS        | 5.8           | [6]                      |           |

Table 1: Biochemical IC50 Values of Various cGAS Inhibitors. This table highlights the in vitro potency of different inhibitors against purified human and mouse cGAS enzymes.

| Inhibitor                 | Cell Line         | Cellular IC50 (μM) | Reference |
|---------------------------|-------------------|--------------------|-----------|
| G140                      | THP-1             | 1.70               | [1][7]    |
| Primary human macrophages | 0.86              | [1]                |           |
| G150                      | THP-1             | 1.96               | [7]       |
| G108                      | THP-1             | 2.95               | [7]       |
| RU.521                    | Mouse macrophages | 0.70               | [4]       |



Table 2: Cellular IC50 Values of cGAS Inhibitors. This table showcases the efficacy of the inhibitors in a cellular context, which takes into account factors like cell permeability and stability.

## The cGAS-STING Signaling Pathway

To understand the mechanism of action of these inhibitors, it is crucial to visualize the cGAS-STING signaling pathway. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other proinflammatory genes.



Click to download full resolution via product page

Figure 1. The cGAS-STING signaling pathway.

## **Experimental Methodologies**

The following provides a generalized overview of the experimental protocols commonly employed to assess the activity of cGAS inhibitors.



Check Availability & Pricing

## **Biochemical cGAS Enzyme Assay (Example Protocol)**

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS.

- Reaction Setup: A reaction mixture is prepared containing purified human or mouse cGAS enzyme, a DNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable buffer.
- Inhibitor Addition: The test compound (e.g., **G140**) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period to allow for the synthesis of cGAMP.
- Detection of cGAMP: The amount of cGAMP produced is quantified. This can be done using various methods, such as:
  - LC-MS/MS: A highly sensitive and specific method for quantifying cGAMP.
  - Commercially available ELISA kits: These kits use antibodies specific to cGAMP for detection.
  - FRET-based assays: These assays utilize fluorescence resonance energy transfer to monitor the enzymatic reaction in real-time.
- IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response curve.





Click to download full resolution via product page

Figure 2. Workflow for a biochemical cGAS inhibitor assay.

#### **Cellular cGAS Activity Assay (Example Protocol)**

This assay evaluates the inhibitor's efficacy in a cellular environment, providing insights into its cell permeability and activity in a more complex biological system.



- Cell Culture: A suitable cell line, such as THP-1 monocytes (a human monocytic cell line) or primary macrophages, is cultured.
- Inhibitor Pre-treatment: The cells are pre-treated with various concentrations of the cGAS inhibitor for a specific duration.
- cGAS Activation: cGAS is activated by introducing a DNA stimulus into the cytoplasm. This
  can be achieved by:
  - Transfection with dsDNA: Using a transfection reagent to deliver DNA into the cells.
  - Infection with a DNA virus: Using a virus that replicates through a DNA intermediate.
- Incubation: The cells are incubated to allow for the activation of the cGAS-STING pathway and the production of downstream signaling molecules.
- Readout: The extent of cGAS pathway activation is measured by quantifying the levels of:
  - IFN-β mRNA: Using quantitative real-time PCR (qRT-PCR) to measure the expression of the interferon-beta gene.
  - Phosphorylated IRF3 or STING: Using Western blotting or specific antibodies in flow cytometry.
  - Secreted cytokines: Using ELISA to measure the amount of pro-inflammatory cytokines
     (e.g., IFN-β) released into the cell culture medium.
- IC50 Calculation: The cellular IC50 value is determined by plotting the inhibition of the downstream readout against the inhibitor concentration.





Click to download full resolution via product page

Figure 3. Workflow for a cellular cGAS inhibitor assay.

#### Conclusion



**G140** stands as a potent inhibitor of human cGAS, demonstrating significant activity in both biochemical and cellular assays. When compared to other commercially available inhibitors, its performance, particularly its selectivity for human cGAS over mouse cGAS, makes it a valuable tool for studying the role of cGAS in human diseases. The choice of a cGAS inhibitor will ultimately depend on the specific research question, the experimental system being used, and the desired selectivity profile. This guide provides a starting point for researchers to make an informed decision by presenting a comparative overview of the available data and the methodologies used to generate it. As the field of cGAS-STING research continues to evolve, the development and characterization of new and improved inhibitors will undoubtedly provide further insights into the therapeutic potential of targeting this crucial innate immune pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 7. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNAtriggered interferon expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [G140 in the Spotlight: A Comparative Guide to Commercially Available cGAS Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192762#comparing-g140-with-other-commercially-available-cgas-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com